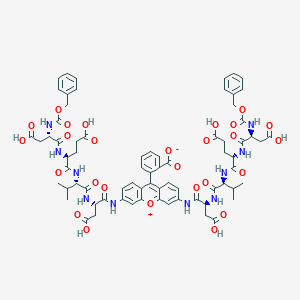
(Z-Asp-Glu-Val-Asp)2-Rhodamine 110
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z-Asp-Glu-Val-Asp)2-Rhodamine 110 is a highly fluorescent dye that has been used in a wide range of scientific applications. It is a water-soluble dye that has a high degree of specificity for certain proteins and peptides. It is a useful tool for studying protein-protein interactions, protein structure, and enzyme kinetics. In addition, it has been used in a variety of biomedical imaging techniques such as fluorescence microscopy and flow cytometry.
Aplicaciones Científicas De Investigación
(Z-Asp-Glu-Val-Asp)2-Rhodamine 110 has been used in a variety of scientific research applications. It has been used to study protein-protein interactions, protein structure, and enzyme kinetics. In addition, it has been used to monitor the formation of protein complexes and to track the location of proteins within cells. It has also been used in imaging techniques such as fluorescence microscopy and flow cytometry.
Mecanismo De Acción
(Z-Asp-Glu-Val-Asp)2-Rhodamine 110 binds specifically to the peptide sequence Z-Asp-Glu-Val-Asp. This binding is mediated by electrostatic interactions between the negatively charged rhodamine 110 and the positively charged peptide. This binding is highly specific and allows for the selective labeling of proteins and peptides containing the Z-Asp-Glu-Val-Asp sequence.
Biochemical and Physiological Effects
(Z-Asp-Glu-Val-Asp)2-Rhodamine 110 is a highly fluorescent dye and does not have any known biochemical or physiological effects. It is a non-toxic dye and is not known to cause any adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of (Z-Asp-Glu-Val-Asp)2-Rhodamine 110 is its high degree of specificity for proteins and peptides containing the Z-Asp-Glu-Val-Asp sequence. This allows for the selective labeling of proteins and peptides and the subsequent tracking of their location within cells. However, the dye is not very stable and can be degraded by light and heat. In addition, the dye is not very soluble in organic solvents and must be used in aqueous solutions.
Direcciones Futuras
There are a number of possible future directions for (Z-Asp-Glu-Val-Asp)2-Rhodamine 110. These include the development of more stable derivatives of the dye, the development of more efficient synthesis methods, the use of the dye in more sophisticated imaging techniques, and the use of the dye in the study of other biological systems. In addition, the dye could be used to study the interactions of proteins with other molecules, such as DNA and RNA. Finally, the dye could be used to study the structure and function of proteins in more detail.
Métodos De Síntesis
(Z-Asp-Glu-Val-Asp)2-Rhodamine 110 is synthesized by the condensation of a rhodamine 110 derivative with a peptide containing two Z-Asp-Glu-Val-Asp residues. This reaction is typically performed in aqueous solution at pH 5.0 and at a temperature of approximately 60°C. The reaction is typically complete within one hour. The product is then purified by reverse-phase HPLC.
Propiedades
IUPAC Name |
2-[3,6-bis[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]xanthen-10-ium-9-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H78N10O27/c1-35(2)60(81-62(95)45(23-25-53(83)84)75-66(99)49(31-57(91)92)79-71(105)107-33-37-13-7-5-8-14-37)68(101)77-47(29-55(87)88)64(97)73-39-19-21-43-51(27-39)109-52-28-40(20-22-44(52)59(43)41-17-11-12-18-42(41)70(103)104)74-65(98)48(30-56(89)90)78-69(102)61(36(3)4)82-63(96)46(24-26-54(85)86)76-67(100)50(32-58(93)94)80-72(106)108-34-38-15-9-6-10-16-38/h5-22,27-28,35-36,45-50,60-61H,23-26,29-34H2,1-4H3,(H16-,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106)/t45-,46-,47-,48-,49-,50-,60-,61-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMBEGQKNHUQHC-QFZRYIFLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5C(=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5C(=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H78N10O27 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1515.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,6-bis[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]xanthen-10-ium-9-yl]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














